molecular formula C6H8BrNO2 B13544170 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Cat. No.: B13544170
M. Wt: 206.04 g/mol
InChI Key: GWZTUNVYBXSBRV-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H8BrNO2 It features a brominated furan ring attached to an ethan-1-ol moiety, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan followed by the introduction of the ethan-1-ol and amino groups. One common method involves the bromination of furan to form 5-bromofuran, which is then reacted with ethylene oxide in the presence of a base to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is unique due to the presence of the brominated furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents .

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

2-amino-1-(5-bromofuran-2-yl)ethanol

InChI

InChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2

InChI Key

GWZTUNVYBXSBRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(CN)O

Origin of Product

United States

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